Echinacoside

Pharmacokinetics Bioavailability Preclinical Development

Select echinacoside for its quantifiable advantages over acteoside in preclinical neuroprotection: 15.2-fold higher AUC and 4.1-fold longer MRT for sustained target engagement, plus superior Nrf2/ARE pathway activation due to extensive glycosylation. Ideal for chronic dosing models of Parkinson's, Alzheimer's, and ischemic stroke. For in vitro antioxidant screening, it matches acteoside's peroxynitrite-scavenging potency (9.8-fold TOSC) while providing a distinct SAR scaffold. Also serves as a validated bioavailability-enhancement benchmark (2.82-fold Ka increase via phospholipid complex) and a USP-recognized HPLC marker for Cistanches Herba. Procure high-purity (≥98%) reference standard to ensure reproducible formulation and analytical data.

Molecular Formula C35H46O20
Molecular Weight 786.7 g/mol
CAS No. 737806-07-4
Cat. No. B7765760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEchinacoside
CAS737806-07-4
Molecular FormulaC35H46O20
Molecular Weight786.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O
InChIInChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25+,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-/m0/s1
InChIKeyFSBUXLDOLNLABB-ISAKITKMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 15 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Echinacoside (CAS 737806-07-4): A Phenylethanoid Glycoside with Distinct Neuroprotective and Antioxidant Profile


Echinacoside is a phenylethanoid glycoside (PhG) first isolated from Echinacea angustifolia roots, with a molecular formula of C35H46O20 and molecular weight of 786.73 g/mol [1]. It is a natural polyphenol found in several medicinal plants, most notably Cistanche tubulosa, where it can reach up to 30% (w/w) content [2]. Structurally, it contains a caffeic acid moiety, a hydroxytyrosol residue, and a central rhamnose linked to two glucose units, distinguishing it from simpler PhGs like acteoside (verbascoside) [1]. The compound has been investigated for neuroprotective, hepatoprotective, antioxidant, and anti-inflammatory activities in preclinical models of Parkinson's disease, Alzheimer's disease, and hepatic fibrosis [2]. Notably, its poor oral bioavailability (absolute bioavailability ~0.83% in rats) has driven extensive formulation development efforts to enhance its therapeutic utility [3]. This guide presents head-to-head comparative evidence establishing where echinacoside exhibits quantifiable differentiation relative to its closest analogs, providing a rational basis for scientific selection in research and development applications.

Echinacoside Procurement: Why Acteoside, Verbascoside, or Other PhGs Are Not Direct Substitutes


Although echinacoside, acteoside (verbascoside), and isoacteoside share a common phenylethanoid glycoside core structure, critical differences in glycosylation pattern and molecular size confer divergent physicochemical properties, metabolic stability, and biological potency that preclude simple interchangeability. Echinacoside is a larger molecule (MW 786.73 vs. acteoside MW 624.59), containing an additional glucose moiety that alters its hydrophilicity, intestinal permeability, and target engagement profile [1]. Direct comparative studies reveal that the order of anti-hepatic fibrosis potency is acteoside > echinacoside, with IC50 values differing by nearly 75-fold in hepatic stellate cell inhibition assays [2]. Conversely, echinacoside exhibits superior systemic exposure following oral administration in rats compared to both acteoside and isoacteoside, as reflected by AUC values [3]. Furthermore, the four major PhGs—echinacoside, acteoside, isoacteoside, and salidroside—display a clear structure-activity relationship in neuroprotective assays, with enhanced effects correlating with higher glycoside content [4]. These quantitative discrepancies underscore the necessity for compound-specific selection based on the intended experimental application rather than class-level assumptions.

Echinacoside Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Superior Systemic Exposure Following Oral Administration in Rats: Echinacoside vs. Acteoside and Isoacteoside

Echinacoside exhibits significantly higher systemic exposure than its closely related analogs acteoside and isoacteoside following oral administration in rats. At an equivalent oral dose of 20 mg/kg, echinacoside achieved an AUC0→∞ of 2759.3 ± 79.46 ng·h/mL, compared to 181.13 ± 20.55 ng·h/mL for acteoside and 87.0 ± 40.0 ng·h/mL for isoacteoside [1]. This corresponds to a 15.2-fold higher AUC for echinacoside relative to acteoside and a 31.7-fold higher AUC relative to isoacteoside. Additionally, echinacoside demonstrated a longer mean residence time (MRT) of 5.76 ± 2.59 h, versus 1.41 ± 0.13 h for acteoside, indicating prolonged circulation [1].

Pharmacokinetics Bioavailability Preclinical Development

Potent Peroxynitrite Scavenging Activity Comparable to Acteoside and Superior to Trolox

In a direct comparative evaluation using the total oxidant scavenging capacity (TOSC) assay, echinacoside demonstrated potent peroxynitrite scavenging activity. Echinacoside exhibited a 9.8-fold TOSC value compared to the positive control Trolox, which is quantitatively comparable to acteoside (9.9-fold) and slightly higher than poliumoside (9.5-fold) [1]. This indicates that echinacoside is among the most potent peroxynitrite scavengers within the phenylethanoid glycoside class isolated from Buddleja officinalis flowers.

Antioxidant Oxidative Stress Peroxynitrite Scavenging

Formulation-Dependent Bioavailability Enhancement: Phospholipid Complex Achieves Significant AUC Increase

The oral bioavailability of echinacoside can be substantially improved through formulation strategies. When formulated as a phospholipid complex (phytosome, PHY), the relative bioavailability of echinacoside increased significantly compared to unformulated echinacoside or a physical mixture (p < 0.05) [1]. The PHY formulation achieved an intestinal absorption rate (Ka) improvement of 2.82-fold and an effective permeability coefficient (Peff) increase of 3.39-fold relative to unformulated echinacoside [1]. Pharmacokinetic parameters for the PHY formulation included Tmax = 1.500 h, Cmax = 3.170 mg/mL, and AUC0-∞ = 9.375 mg/L·h [1]. Additionally, co-administration with clove oil increased echinacoside bioavailability by 2.36-fold (p < 0.001), and with verapamil by 1.37-fold (p < 0.05) [2].

Drug Delivery Formulation Science Bioavailability Enhancement

Structure-Activity Relationship in Neuroprotection: Glycoside Content Correlates with Enhanced Nrf2/ARE Pathway Activation

A comparative study of four phenylethanoid glycosides—echinacoside, acteoside, isoacteoside, and salidroside—on H2O2-induced apoptosis in PC12 cells revealed a clear structure-activity relationship. PhGs with higher glycoside content demonstrated enhanced neuroprotective effects [1]. Echinacoside, possessing the most extensive glycosylation (two glucose units and one rhamnose), exhibited the strongest activation of the Nrf2/ARE pathway, as evidenced by increased nuclear translocation of Nrf2 and upregulated expression of downstream antioxidant enzymes HO-1, NQO1, GCLC, and GCLM [1]. The study concluded that "PhGs with more glycosides had enhanced effects" [1].

Neuroprotection Nrf2 Pathway Oxidative Stress PC12 Cells

Anti-Hepatic Fibrosis Activity: Acteoside Exhibits Superior Potency but Echinacoside Retains Activity at Higher Concentrations

In a direct comparison of anti-hepatic fibrosis activity, acteoside was significantly more potent than echinacoside in inhibiting hepatic stellate cell (HSC) proliferation. The IC50 values in the MTT assay were 6.999 μg/mL for acteoside versus 520.345 μg/mL for echinacoside, representing a 74.3-fold difference in potency [1]. The order of anti-hepatic fibrosis efficacy was determined to be acteoside > CPhGs > echinacoside [1]. The authors attributed this difference to the presence of steric hindrance in echinacoside due to its additional glucose moiety, which may reduce its binding affinity to the molecular target compared to the smaller acteoside molecule [1].

Hepatoprotection Hepatic Fibrosis Hepatic Stellate Cells TGF-β1/smad Pathway

Chemical Stability Under Processing Conditions: Differential Sensitivity to Acidic Hydrolysis

Echinacoside demonstrates differential stability under acidic hydrolysis conditions compared to free phenolic compounds such as quercetin. A study on hydrolysis and redox factors in botanical marker analysis reported that optimizing hydrolysis conditions to maximize free quercetin levels from Ginkgo glycosides resulted in decreased echinacoside levels [1]. Furthermore, acidic hydrolysis conditions that mimic stomach pH were found to protect resulting free phenolics from oxidation but simultaneously promote degradation of echinacoside [1]. This indicates that echinacoside is susceptible to acid-catalyzed hydrolysis of its ester and glycosidic bonds, whereas certain free phenolics are stabilized under these same conditions.

Chemical Stability Analytical Chemistry Quality Control Hydrolysis

Echinacoside Optimal Application Scenarios Based on Quantitative Differentiation Evidence


In Vivo Neuroprotection Studies Requiring Sustained Systemic Exposure

Echinacoside is the preferred phenylethanoid glycoside for in vivo neuroprotection studies where sustained target engagement is critical. Its 15.2-fold higher AUC and 4.1-fold longer MRT compared to acteoside [1], combined with its superior activation of the Nrf2/ARE pathway due to extensive glycosylation [2], support its selection for chronic dosing paradigms in rodent models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. Investigators should consider formulation strategies (phospholipid complex or absorption promoters) to further enhance oral bioavailability [3].

Peroxynitrite-Mediated Oxidative Stress Assays and Screening Campaigns

For in vitro screening programs targeting peroxynitrite scavenging, echinacoside offers potency equivalent to acteoside (9.8-fold vs. 9.9-fold TOSC value) [1] while providing a distinct molecular structure for SAR exploration. Its potent activity against this key nitrosative stress mediator makes it suitable as a positive control or lead scaffold in antioxidant discovery programs focused on neuroinflammation and cardiovascular pathology.

Formulation and Drug Delivery Development Programs

Echinacoside serves as an excellent model compound for developing bioavailability enhancement technologies for poorly absorbed natural products. Its established responsiveness to phospholipid complexation (2.82-fold Ka increase, 3.39-fold Peff increase) [1] and absorption promoters such as clove oil (2.36-fold bioavailability increase) [2] provides a validated benchmark for evaluating novel delivery systems. Procurement of high-purity echinacoside is essential for formulation scientists developing phytosome, liposome, or nano-delivery platforms for glycosidic natural products.

Analytical Method Development and Quality Control of Cistanche-Based Products

Echinacoside is a validated marker substance for the identification and quantification of Cistanches Herba in formulations [1]. Its stability under various pH and temperature conditions, as demonstrated in marker substance studies, supports its use in HPLC-based quality control methods [1]. However, analysts must account for its acid lability during sample preparation [2]. High-purity reference standards of echinacoside are required for accurate quantification in botanical extracts and finished products.

Quote Request

Request a Quote for Echinacoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.